molecular formula C10H11NO4 B1468657 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1340233-82-0

1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468657
CAS No.: 1340233-82-0
M. Wt: 209.2 g/mol
InChI Key: VEEHQPTYLULTRZ-UHFFFAOYSA-N
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Description

The compound “1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid” is likely to be a heterocyclic compound due to the presence of the furan and pyrrolidine rings . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrrolidine ring is a five-membered saturated ring with four carbon atoms and one nitrogen atom . The carboxylic acid group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the furan and pyrrolidine rings, and the carboxylic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Novel Alkaloid with Anti-Inflammatory Activity

A novel pyrrolizine alkaloid, 5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, isolated from the peels of Punica granatum, exhibited anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-stimulated cells. This represents a new type of natural pyrrolizine alkaloid (Sun et al., 2019).

Chemical Structure in Maillard Reaction Products

Colored compounds formed from Maillard-type reactions between furan-2-carboxaldehyde and primary and secondary amino acids, including l-alanine and l-proline, have been identified. These compounds, including 5(S)-(2-carboxy-1-pyrrolidinyl)-2-hydroxy-(E,E)-2,4-pentadienal-(S)-(2-carboxypyrrolidine)imine, are essential in understanding the Maillard reaction's chemistry (Hofmann, 1998).

Ozonolysis in Organic Synthesis

Ozonolysis of several organic substrates, including 2 or 3-substituted furans, has been examined to give various carboxylic acids, such as oxetane-3-carboxylic acids, from furan and oxetan-3-one (Roydhouse et al., 2013).

Cascade Carboxylative Annulation

Benzo[b]furan-3-carboxylic acid was synthesized from a precursor by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This method represents a significant advancement in organic synthesis (Liao et al., 2005).

Synthesis of Furan-3-Carboxylic Esters

3-yne-1,2-diol derivatives have been efficiently converted into furan-3-carboxylic esters by PdI(2)/KI-catalyzed direct oxidative carbonylation, an important process in organic chemistry (Gabriele et al., 2012).

Multicomponent Reactions in Organic Synthesis

Multicomponent reactions of carbonyl compounds with derivatives of cyanoacetic acid have been widely used in organic chemistry for the synthesis of carbo- and heterocycles, including furans, demonstrating the versatility of these compounds in synthesizing complex molecules (Shestopalov et al., 2008).

Computational Studies on Pyrrole Derivatives

A study on pyrrole derivatives synthesized a pyrrole chalcone derivative and performed quantum chemical calculations to predict interaction sites, showing the potential for computational methods in studying these compounds (Singh et al., 2014).

Properties

IUPAC Name

1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHQPTYLULTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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